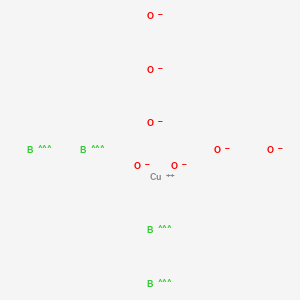

Tetraboron copper heptaoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetraboron copper heptaoxide, also known as TBCH, is a compound that has gained attention for its potential use as a powerful oxidizing agent. It is a bright green powder that is highly reactive and can release oxygen when heated or exposed to moisture. TBCH has been studied extensively for its potential applications in various fields, including agriculture, medicine, and industry.

Mechanism of Action

Tetraboron copper heptaoxide works by releasing oxygen when exposed to heat or moisture, which can lead to the oxidation of various compounds. This process can lead to the destruction of harmful microorganisms, the breakdown of organic matter, and the generation of heat and light.

Biochemical and Physiological Effects:

Tetraboron copper heptaoxide has been shown to have various biochemical and physiological effects, including the ability to induce oxidative stress in cells, which can lead to cell death. It has also been shown to have antimicrobial properties, which can help to prevent the growth of harmful bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of Tetraboron copper heptaoxide is its high reactivity, which makes it a powerful oxidizing agent that can be used in a wide range of chemical reactions. However, its high reactivity also makes it difficult to handle and store safely, as it can react violently with other compounds. Additionally, Tetraboron copper heptaoxide can be expensive to produce, which can limit its use in certain applications.

Future Directions

There are many potential future directions for Tetraboron copper heptaoxide research, including the development of new synthesis methods that are more efficient and cost-effective. Additionally, Tetraboron copper heptaoxide could be further investigated for its potential use in medicine, such as in the treatment of cancer or as an antimicrobial agent. Finally, Tetraboron copper heptaoxide could be studied for its potential use in energy storage and conversion, as its high reactivity could make it a useful component in batteries and fuel cells.

In conclusion, Tetraboron copper heptaoxide is a compound with many potential applications in various scientific research fields. Its high reactivity and ability to release oxygen make it a powerful oxidizing agent that can be used in a wide range of chemical reactions. While there are limitations to its use, Tetraboron copper heptaoxide has the potential to be an important tool in agriculture, medicine, and industry, and further research is needed to fully explore its potential.

Synthesis Methods

Tetraboron copper heptaoxide can be synthesized using various methods, including the reaction of copper oxide and boric acid in the presence of heat and oxygen. Another common method involves the reaction of copper sulfate and borax in the presence of heat and air. Both methods require careful control of temperature, pressure, and reaction conditions to ensure the production of pure Tetraboron copper heptaoxide.

Scientific Research Applications

Tetraboron copper heptaoxide has been studied for its potential applications in a wide range of scientific research fields. In agriculture, it has been used as a soil treatment to increase plant growth and improve crop yields. In medicine, Tetraboron copper heptaoxide has been investigated for its potential use as an antimicrobial agent and as a treatment for cancer. In industry, it has been used as a powerful oxidizing agent in various chemical reactions.

properties

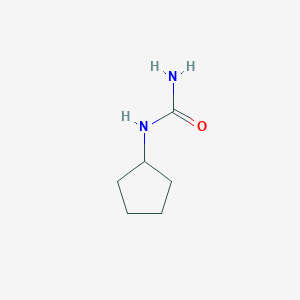

CAS RN |

1303-92-0 |

|---|---|

Product Name |

Tetraboron copper heptaoxide |

Molecular Formula |

B4CuH12O7-12 |

Molecular Weight |

218.8 g/mol |

InChI |

InChI=1S/4B.Cu.7O/q;;;;+2;7*-2 |

InChI Key |

LTGAETPQBHZWOM-UHFFFAOYSA-N |

SMILES |

[B].[B].[B].[B].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cu+2] |

Canonical SMILES |

[B].[B].[B].[B].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cu+2] |

synonyms |

tetraboron copper heptaoxide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B73504.png)